5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
Overview
Description
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is characterized by the presence of bromine, chlorine, and trifluoromethyl substituents on the pyrimidine ring. This compound has garnered significant interest in the scientific community due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyrimidine compound undergoes substitution reactions with bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drug candidates.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of pyrimidine.
5-Bromo-2-chloropyridine: Lacks the trifluoromethyl group but shares the bromine and chlorine substituents.
Uniqueness
5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPESROQQNDJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465509 | |
Record name | 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-92-6 | |
Record name | 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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